6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide
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Overview
Description
6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide is a chemical compound characterized by its chromene core structure, substituted with chlorine atoms and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2H-chromene derivatives and 2,4-dichloroaniline.
Chlorination: The chromene core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Amidation: The chlorinated chromene is then reacted with 2,4-dichloroaniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of chromene-3-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2,4-dichlorophenyl)pyridine-3-carboxamide
- 6-chloro-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide
Uniqueness
6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide is unique due to its chromene core structure, which imparts distinct chemical and biological properties compared to its pyridine-based analogs. The presence of the chromene ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-N-(2,4-dichlorophenyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO2/c17-11-2-4-15-9(6-11)5-10(8-22-15)16(21)20-14-3-1-12(18)7-13(14)19/h1-7H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQLTJNSYYTANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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